![molecular formula C10H16O B179053 Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI) CAS No. 197579-06-9](/img/structure/B179053.png)
Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI) is a chemical compound that belongs to the family of cyclopropanecarboxaldehydes. This compound has been widely used in scientific research due to its unique properties and potential applications in various fields. In
Mécanisme D'action
The mechanism of action of Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI) is not fully understood. However, it is believed that it acts as an electrophile and reacts with nucleophiles to form cyclopropanes. This reaction is believed to be catalyzed by Lewis acids.
Effets Biochimiques Et Physiologiques
Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI) has not been extensively studied for its biochemical and physiological effects. However, it has been reported that it exhibits moderate cytotoxicity against various cancer cell lines. Additionally, it has been reported to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI) in lab experiments is its high purity and good yield. Additionally, it is a versatile building block for the synthesis of various organic compounds. However, one of the limitations of using this compound is its potential toxicity, which requires proper handling and disposal.
Orientations Futures
There are several future directions for the research and application of Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI). One of the most promising directions is the development of new synthetic methods for the production of this compound. Additionally, the potential applications of this compound in drug discovery and agrochemicals should be further explored. Finally, the biochemical and physiological effects of this compound should be studied in more detail to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI) can be achieved through several methods. One of the most common methods is the reaction between cyclopropanecarboxylic acid and 1-hexenyl magnesium bromide in the presence of a catalyst. This method yields a high purity product with a good yield. Other methods include the reaction between cyclopropanecarboxylic acid and 1-hexene in the presence of a strong acid catalyst or the reaction between cyclopropanecarboxylic acid and 1-hexenyl lithium in the presence of a chiral ligand.
Applications De Recherche Scientifique
Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI) has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the field of organic synthesis. It can be used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products. Additionally, it has been used in the synthesis of chiral cyclopropanes, which have potential applications in drug discovery.
Propriétés
Numéro CAS |
197579-06-9 |
|---|---|
Nom du produit |
Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI) |
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
(1S,2S)-2-[(E)-hex-1-enyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-2-3-4-5-6-9-7-10(9)8-11/h5-6,8-10H,2-4,7H2,1H3/b6-5+/t9-,10-/m1/s1 |
Clé InChI |
RBMROWIDLAREAW-GMCFVEKCSA-N |
SMILES isomérique |
CCCC/C=C/[C@@H]1C[C@@H]1C=O |
SMILES |
CCCCC=CC1CC1C=O |
SMILES canonique |
CCCCC=CC1CC1C=O |
Synonymes |
Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



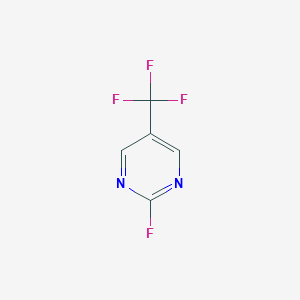

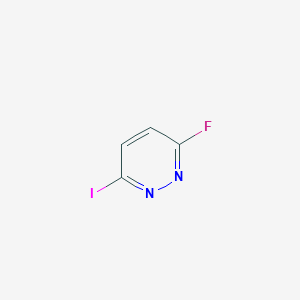
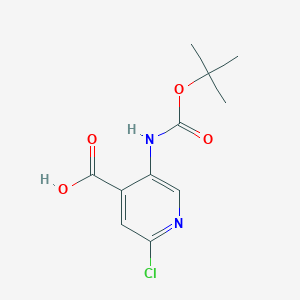
![1-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B178994.png)
![2-[(4-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B179000.png)
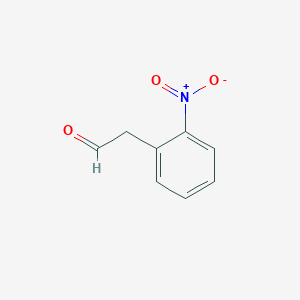
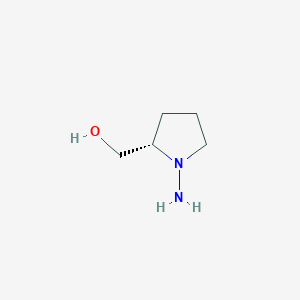
![3-Phenylpyrido[2,3-e][1,2,4]triazine](/img/structure/B179012.png)
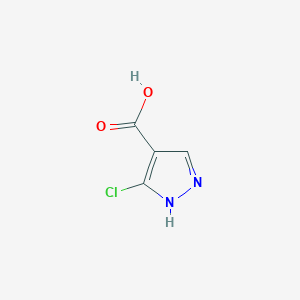
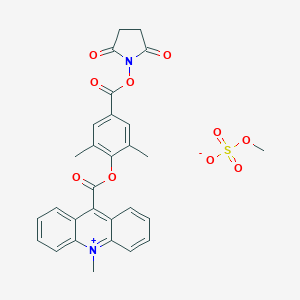
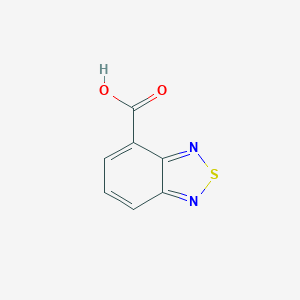
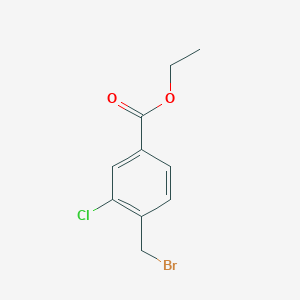
![2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B179031.png)